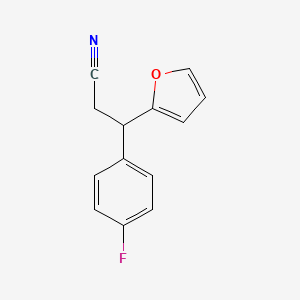

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADGEVLJVVBEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique combination of a fluorophenyl group and a furan moiety, presents opportunities for research in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNO, with a molecular weight of 215.227 g/mol. The structure includes:

- Fluorophenyl Group : This substitution may enhance lipophilicity and alter the compound's interaction with biological targets.

- Furan Ring : Known for its diverse biological activities, the furan moiety may contribute to the compound's reactivity and binding properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of propenenitriles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The presence of the furan ring has been linked to antimicrobial properties against various pathogens.

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in disease processes, such as kinases and proteases.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of a series of nitrile derivatives, including this compound. The findings indicated that these compounds could significantly inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and modulation of cell signaling pathways.

Case Study 2: Antimicrobial Evaluation

In another investigation, this compound was tested against several bacterial strains. Results showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the potential for this compound as a lead in developing new antimicrobial agents.

Data Table: Comparison of Biological Activities

Mechanistic Insights

The biological activity of this compound may be influenced by its ability to interact with specific biological targets. Studies utilizing molecular docking simulations have suggested that the fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:

*Calculated using standard atomic weights.

Physicochemical Data

- State and Stability : While the target compound’s physical state is unreported, analogs range from oils (Compound 6) to solids (). The trifluoro derivative’s higher molecular weight (231.15 vs. 215.23) correlates with increased melting points .

- Solubility : The ketone-containing analog () is likely more polar than the furan-based nitrile, affecting solubility in organic solvents .

Research Implications and Gaps

- Pharmacological Potential: The cytotoxicity of acrylonitrile derivatives () warrants further exploration of the target compound’s bioactivity .

- Synthetic Optimization: ’s synthesis of propanoic acid from a nitrile precursor suggests hydrolytic pathways for derivatization, though yields and conditions require validation .

- Structural Studies : Crystal structure data (e.g., ’s cyclohexane dicarbonitrile) could guide the design of analogs with improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.